BenchChemオンラインストアへようこそ!

3-Acetyl-3-allyl-dihydro-furan-2-one

α-alkylation synthetic efficiency building block accessibility

3-Acetyl-3-allyl-dihydro-furan-2-one (CAS 114709-93-2), also referred to as α-acetyl-α-allyl-γ-butyrolactone, is a C9H12O3 γ-butyrolactone derivative bearing both an acetyl and an allyl substituent at the α-carbon. This compound serves as a versatile synthetic intermediate within the 2-acetyl-2-alkyl-γ-butyrolactone family, a class of molecules recognized as key synthons for constructing bioactive scaffolds including prostacyclin (PGI2) analogues and platelet-activating factor (PAF) antagonists.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 114709-93-2
Cat. No. B3364365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-3-allyl-dihydro-furan-2-one
CAS114709-93-2
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCOC1=O)CC=C
InChIInChI=1S/C9H12O3/c1-3-4-9(7(2)10)5-6-12-8(9)11/h3H,1,4-6H2,2H3
InChIKeyBOMHYQNWTSAVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-3-allyl-dihydro-furan-2-one (CAS 114709-93-2): A Dual-Functionalized γ-Butyrolactone Building Block for Asymmetric Synthesis


3-Acetyl-3-allyl-dihydro-furan-2-one (CAS 114709-93-2), also referred to as α-acetyl-α-allyl-γ-butyrolactone, is a C9H12O3 γ-butyrolactone derivative bearing both an acetyl and an allyl substituent at the α-carbon [1]. This compound serves as a versatile synthetic intermediate within the 2-acetyl-2-alkyl-γ-butyrolactone family, a class of molecules recognized as key synthons for constructing bioactive scaffolds including prostacyclin (PGI2) analogues and platelet-activating factor (PAF) antagonists [2]. Its dual functionalization confers a distinct reactivity profile—the acetyl carbonyl enables stereoselective reduction chemistry, while the terminal allyl group provides an orthogonal handle for further derivatization via cross-metathesis, hydroformylation, or radical cyclization. It is commercially available as a research chemical at ≥97% purity (MW 168.19 g/mol, LogP 1.08, TPSA 43.37 Ų) .

Why 3-Acetyl-3-allyl-dihydro-furan-2-one Cannot Be Replaced by Simpler α-Substituted γ-Butyrolactones


Within the α-acetyl-γ-butyrolactone series, the identity of the α-alkyl substituent directly governs both the efficiency of upstream synthesis and the stereochemical outcome of downstream reductions. The allyl derivative (8) was obtained in 93% alkylation yield from the parent 2-acetyl-γ-butyrolactone (7), whereas the saturated propyl analogue (9) required 48 hours to afford only 13% yield, and the benzyl (11) and cinnamyl (12) derivatives gave 63% and 83% respectively [1]. In borohydride-mediated diastereoselective reductions, the allyl substituent exhibits a unique steric profile: under NaBH₄/MeOH at 0 °C, the allyl derivative (8) produced a syn/anti ratio of 1:1.9, while the unsubstituted parent (7) gave a markedly divergent 1:8.4 ratio under identical conditions [2]. Swapping the allyl group for a saturated alkyl chain or removing the acetyl moiety altogether eliminates the dual-reactivity advantage—the acetyl group drives stereocontrol, and the allyl group enables orthogonal olefin chemistry. These quantitative differences in both synthetic accessibility and stereochemical behaviour mean that generic substitution with methyl, propyl, or unsubstituted analogues yields fundamentally different synthetic outcomes.

Head-to-Head Quantitative Evidence: 3-Acetyl-3-allyl-dihydro-furan-2-one vs. Closest α-Substituted Analogs


Alkylation Yield: Allyl Derivative Outperforms Propyl, Benzyl, and Cinnamyl Analogs in Synthesis from ABL

In the direct C-alkylation of commercially available 2-acetyl-γ-butyrolactone (7) with alkyl bromides (K₂CO₃, acetone, room temperature), the allyl derivative (8) was obtained in 93% isolated yield after 6 hours. Under identical conditions, the propyl analogue (9) required 48 hours and gave only 13% yield; the propargyl (10), benzyl (11), and cinnamyl (12) derivatives afforded 91%, 63%, and 83% yields respectively [1]. The allyl bromide alkylation thus provides the second-highest yield in the series with the second-shortest reaction time, representing the optimal balance of productivity and throughput.

α-alkylation synthetic efficiency building block accessibility

Diastereoselectivity in NaBH₄ Reduction: Allyl Substituent Reverses syn/anti Preference vs. Unsubstituted Parent

Reduction of 2-acetyl-2-alkyl-γ-butyrolactones with NaBH₄ in methanol at 0 °C (Condition A) produces diastereomeric alcohols (syn-13–23 and anti-14–24). The unsubstituted parent compound (7, R=H) gave a syn/anti ratio of 1:8.4 (89% de favouring anti). In stark contrast, the allyl derivative (8, R=allyl) gave a syn/anti ratio of 1:1.9 (31% de, still anti-selective but substantially attenuated) [1]. Under L-Selectride conditions (Condition B, THF, -78 °C) with CaCl₂, the allyl derivative (8) produced a syn/anti ratio of 1:7.6 (77% de favouring anti, Entry 14), and without CaCl₂ the ratio shifted to 1.4:1 favouring syn (Entry 15) [2]. This demonstrates that the allyl substituent enables tunable stereochemical outcomes—both syn and anti diastereomers are accessible through choice of reducing agent, a feature not reported for the unsubstituted or saturated alkyl analogues.

stereoselective reduction diastereomeric excess chiral alcohol synthesis

Computational Physicochemical Profile: Higher Lipophilicity and Rotatable Bond Count vs. Unsubstituted ABL

Computational property comparison between the target compound and its closest commercially available analogues reveals a graded increase in lipophilicity and molecular flexibility with increasing α-substituent size. 3-Acetyl-3-allyl-dihydro-furan-2-one has a calculated LogP of 1.08 and TPSA of 43.37 Ų with 3 rotatable bonds . By comparison, the unsubstituted 2-acetylbutyrolactone (ABL, CAS 517-23-7) has a LogP of -0.43 (at 22 °C) to 0.14, TPSA of 43.37 Ų, and only 1 rotatable bond . The α-methyl analogue (CAS 1123-19-9) has LogP 0.53 with 1 rotatable bond . The allyl analogue lacking the acetyl group (CAS 10491-63-1) has LogP 1.13 and TPSA 26.30 Ų . This places the target compound at an intermediate lipophilicity (LogP ~1.1) that may favour membrane permeability within drug-like chemical space (LogP 0–5), while retaining three H-bond acceptors that maintain solubility.

drug-likeness ADME prediction lead optimization

Microbial Enantioselective Reduction: Allyl Derivative as a Substrate for Wild-Type Whole-Cell Biocatalysis

The α-allyl-α-acetyl-γ-butyrolactone scaffold has been demonstrated as a viable substrate for microbial enantioselective reduction. Ribeiro et al. (2008) showed that wild-type microorganisms—including Kluyveromyces marxianus, Hansenula sp., Geotrichum candidum, and Aspergillus niger—are capable of carrying out enantiospecific/selective reduction of α-methyl, allyl, and benzyl derivatives of α-acetyl-γ-butyrolactones [1]. Among the microorganisms tested, K. marxianus afforded the best results in terms of both diastereo- and enantioselectivity. Critically, the study established that depending on the particular microorganism used, a particular enantiomer can be obtained, and the use of wild-type (non-engineered) strains implies robustness and scalability [2]. While specific enantiomeric excess values for the allyl derivative were not reported in the open-access abstract, the class-level demonstration that allyl-substituted substrates are accepted by multiple microbial reductases—with tunable stereochemical outcomes—provides a key differentiator: the allyl group offers a handle for both chemical and biocatalytic downstream processing that is absent in the unsubstituted parent.

biotransformation enantioselective reduction green chemistry

Structural Complexity as a Synthetic Intermediate: Allyl and Acetyl Orthogonal Reactivity vs. Mono-Functionalized Lactones

3-Acetyl-3-allyl-dihydro-furan-2-one possesses two electronically and chemically distinct reactive centres: (i) the ketone carbonyl of the acetyl group, amenable to reduction, reductive amination, and Grignard addition; and (ii) the terminal olefin of the allyl group, suitable for cross-metathesis, hydroboration, epoxidation, and thiol-ene chemistry . In contrast, the parent 2-acetylbutyrolactone (ABL, CAS 517-23-7) offers only the ketone handle, and 3-allyldihydro-2(3H)-furanone (CAS 10491-63-1) lacks the acetyl carbonyl entirely. The combination of both functional groups in a single γ-butyrolactone framework—with the α-quaternary carbon enforcing configurational stability—enables sequential, chemoselective transformations without protecting group interplay. The diastereomeric alcohols derived from reduction of this compound (15 and 16, C9H14O3) have been fully characterized, including nOe-based configurational assignment and AM1-level molecular modelling (heat of formation: 124.77 and 126.12 kcal/mol, respectively) [1], confirming the stereochemical integrity of the scaffold.

orthogonal functionalization diversity-oriented synthesis scaffold decoration

Evidence-Backed Application Scenarios for 3-Acetyl-3-allyl-dihydro-furan-2-one (CAS 114709-93-2)


Diastereoselective Synthesis of Chiral 2-Oxabicyclo[3.3.0]octane Prostanoid Synthons

The allyl derivative (8) serves as a direct precursor to diastereomerically enriched 2-allyl-2-(1′-hydroxyethyl)-γ-butyrolactones (15, syn; 16, anti). Under L-Selectride/CaCl₂ conditions, the anti diastereomer (16) is obtained in 77% de (syn/anti 1:7.6) [1]. These chiral hydroxyethyl-lactones are key intermediates en route to 2-oxabicyclo[3.3.0]octane frameworks—the core scaffold of prostacyclin (PGI2) analogue antithrombotic agents and PAF antagonists [2]. The allyl handle remains intact throughout the reduction and can subsequently participate in ring-closing metathesis or intramolecular cyclization to construct the bicyclic architecture. Researchers engaged in cardiovascular drug discovery or prostanoid medicinal chemistry should select this compound specifically for its demonstrated ability to deliver the anti-configured alcohol with high diastereoselectivity while retaining the allyl group for downstream annulation.

Biocatalytic Production of Enantiopure γ-Hydroxyethyl-γ-butyrolactone Derivatives

The compound is a validated substrate for microbial whole-cell reduction using wild-type Kluyveromyces marxianus, which has been reported to afford the best diastereo- and enantioselectivity among the microorganisms tested for α-substituted-α-acetyl-γ-butyrolactones [1]. The use of non-engineered, robust wild-type strains means the biotransformation is amenable to scale-up without the regulatory and stability concerns associated with recombinant biocatalysts [2]. The resulting chiral alcohol products are potential ligands for the GHB receptor, as demonstrated by molecular hybridization studies of α-1′-hydroxyethyl-γ-butyrolactone isomers [3]. For groups pursuing enzymatic asymmetric synthesis or GHB receptor pharmacology, this compound provides a defined entry point with documented microbial acceptance.

Fragment-Based and Diversity-Oriented Synthesis Leveraging Dual Orthogonal Functionality

The compound's acetyl and allyl groups represent two chemically orthogonal handles that can be addressed sequentially without protecting group manipulation. The acetyl ketone (C=O) can undergo stereoselective reduction, reductive amination, or organometallic addition, while the allyl olefin can independently undergo cross-metathesis, hydroboration-oxidation, or thiol-ene click chemistry [1]. This dual reactivity, combined with the configurational stability conferred by the α-quaternary carbon, makes the compound an ideal core scaffold for fragment-based drug discovery libraries and diversity-oriented synthesis campaigns. Procurement of this single building block can replace the need for multiple mono-functionalized lactones, streamlining chemical supply chain logistics for medium-to-large medicinal chemistry groups.

Physicochemical Property Optimization in CNS-Targeted Lead Series

With a computed LogP of 1.08 and TPSA of 43.37 Ų, 3-acetyl-3-allyl-dihydro-furan-2-one occupies a favourable region of CNS drug-like chemical space (typically LogP 1–4, TPSA < 90 Ų) [1]. This represents a significant shift from the more polar unsubstituted ABL (LogP -0.43 to 0.14) [2]. The addition of the allyl group increases predicted membrane permeability without introducing additional H-bond donors (HBD = 0) and while maintaining three H-bond acceptors [3]. For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, this compound offers a strategically positioned lipophilicity that may reduce the need for late-stage alkylation to tune LogP, thereby shortening synthetic sequences.

Quote Request

Request a Quote for 3-Acetyl-3-allyl-dihydro-furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.